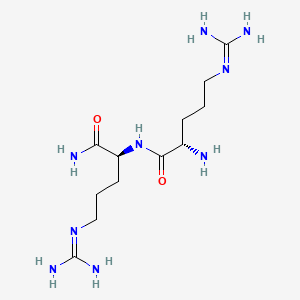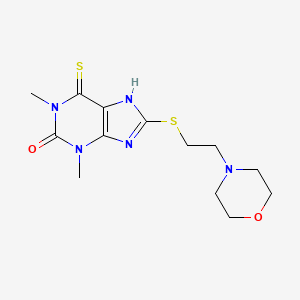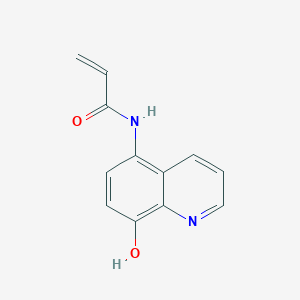
alpha.,beta-Dibromostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha.,beta-Dibromostyrene can be synthesized through the dibromination of styrene. One common method involves the use of N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction is highly regio- and stereoselective, producing the desired dibrominated product under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the dehydrobromination of 2-bromoethyl dibromobenzene in the presence of a phase transfer catalyst. This process is carried out in an aqueous alcoholic alkaline medium at temperatures ranging from 0°C to 150°C .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha.,beta-Dibromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Polymerization: It can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted styrenes, while oxidation can produce corresponding brominated carboxylic acids.
Applications De Recherche Scientifique
Alpha.,beta-Dibromostyrene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardant materials and as a co-monomer in polymer synthesis
Mécanisme D'action
The mechanism by which alpha.,beta-Dibromostyrene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Alpha.,beta-Dibromostyrene can be compared with other dibrominated styrenes and related compounds:
Alpha.,beta-Dichlorostyrene: Similar in structure but with chlorine atoms instead of bromine.
Alpha.,beta-Diiodostyrene: Contains iodine atoms, making it more reactive than its brominated counterpart.
Alpha.,beta-Difluorostyrene: Fluorine atoms provide different reactivity and properties.
The uniqueness of this compound lies in its specific reactivity and the applications it enables in various fields of research and industry .
Propriétés
Numéro CAS |
6607-46-1 |
|---|---|
Formule moléculaire |
C8H6Br2 |
Poids moléculaire |
261.94 g/mol |
Nom IUPAC |
[(E)-1,2-dibromoethenyl]benzene |
InChI |
InChI=1S/C8H6Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+ |
Clé InChI |
PBTWQCPURDEMRQ-SOFGYWHQSA-N |
SMILES |
C1=CC=C(C=C1)C(=CBr)Br |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\Br)/Br |
SMILES canonique |
C1=CC=C(C=C1)C(=CBr)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine;1,2-bis(ethenyl)benzene](/img/structure/B3344324.png)
![Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B3344330.png)
